diethyl 1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Diethyl 1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring and a fluorophenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Diethyl 1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl 1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and fluorophenyl group play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Diethyl [ [ (3-chloro-4-fluorophenyl)amino]methylene]malonate: Similar structure but with a chloro group instead of a triazole ring.
Indole derivatives: Share the aromatic ring structure and have diverse biological activities.
Uniqueness
Diethyl 1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its triazole ring, which imparts specific chemical properties and biological activities
Properties
Molecular Formula |
C16H17FN4O5 |
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Molecular Weight |
364.33 g/mol |
IUPAC Name |
diethyl 1-[2-(3-fluoroanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C16H17FN4O5/c1-3-25-15(23)13-14(16(24)26-4-2)21(20-19-13)9-12(22)18-11-7-5-6-10(17)8-11/h5-8H,3-4,9H2,1-2H3,(H,18,22) |
InChI Key |
KKWCOSQDAJMIGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC(=CC=C2)F)C(=O)OCC |
Origin of Product |
United States |
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